
4-Methoxybenzhydrazide
Overview
Description
4-Methoxybenzhydrazide (C₈H₁₀N₂O₂, MW 166.18 g/mol) is a substituted benzohydrazide featuring a methoxy (-OCH₃) group at the para position of the benzene ring. It is synthesized via the reaction of methyl 4-methoxybenzoate with hydrazine hydrate, yielding a crystalline solid with 64% efficiency under reflux conditions . The compound exhibits diverse biological activities, including antileishmanial, antibacterial, and antifungal properties . Its vanadium complexes are potent inhibitors of enzymes such as urease and α-glucosidase, highlighting its role in medicinal chemistry . The methoxy group contributes to its electronic and steric profile, influencing its reactivity and intermolecular interactions, such as hydrogen bonding (N–H···O) and planar molecular geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzhydrazide can be synthesized through the reaction of 4-methoxybenzoic acid with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes the use of large reactors, continuous stirring, and controlled temperature conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted benzhydrazides.
Scientific Research Applications
Chemical Properties and Structure
4-Methoxybenzhydrazide has the molecular formula and features a methoxy group attached to a benzhydrazide structure. Its crystalline form is white, and it is soluble in polar solvents like methanol and ethanol. The methoxy group enhances its solubility and may influence its reactivity and biological activity.
Pharmaceutical Applications
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Pharmaceutical Intermediate :
- This compound serves as a crucial building block for synthesizing more complex pharmaceutical compounds. For instance, it has been utilized in the synthesis of N'-[(E)-5-bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide monohydrate, which exhibits potential anti-cancer properties.
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Anticancer Activity :
- Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that specific derivatives demonstrate activity against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen-dependent breast cancer) cell lines .
Organic Synthesis Applications
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Versatile Reactivity :
- The presence of functional groups in this compound allows for diverse organic transformations. It can be employed in synthesizing various compounds, including dyes, pigments, and materials used in nanotechnology.
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Metal Complex Formation :
- Interaction studies reveal that this compound can form complexes with metal ions such as Mn(II), Fe(III), Co(III), Ni(II), Cu(II), and Zn(II). These complexes exhibit unique properties that can enhance their stability and reactivity, making them suitable for applications in catalysis and antimicrobial studies .
- Antimicrobial Properties :
-
Enzyme Inhibition Studies :
- Investigations into the enzyme inhibition capabilities of this compound complexes have provided insights into their therapeutic potential, particularly regarding their interactions with vanadium ions.
Comparison of Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzohydrazide | Basic structure; serves as a precursor | Fundamental for synthesizing derivatives |
4-Chlorobenzohydrazide | Chlorine substituent on the benzene ring | Enhanced reactivity due to electronegative chlorine |
4-Bromobenzohydrazide | Bromine substituent on the benzene ring | May exhibit different biological activity |
4-Iodobenzoic Acid | Iodine substituent on the benzene ring | Heavier halogen may affect solubility and reactivity |
Key Findings from Case Studies
Study Type | Findings |
---|---|
In Vitro | Significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) |
Metal Complexes | Enhanced antimicrobial activity through metal ion coordination |
Enzyme Inhibition | Notable effects on enzyme activity when coordinated with vanadium ions |
Mechanism of Action
The mechanism of action of 4-Methoxybenzhydrazide involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The biological and chemical behavior of benzohydrazides is heavily influenced by substituents on the aromatic ring. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group (-OCH₃) increases electron density on the aromatic ring, enhancing coordination to metal ions (e.g., Cu, Pt) compared to electron-withdrawing groups like -Cl .
- Hydrogen Bonding : this compound forms intramolecular N–H···O bonds, stabilizing its planar geometry. In contrast, 4-hydroxybenzhydrazide exhibits stronger intermolecular H-bonding due to the -OH group .
Antiparasitic and Anticancer Effects
- This compound: Copper complexes (e.g., [Cu(4-MH)(dmb)(ClO₄)₂]·2H₂O) show antiparasitic activity against Trypanosoma cruzi (IC₅₀ = 14.0 µM), outperforming Zn analogs .
- 4-Chlorobenzhydrazide : Pt(II) complexes exhibit strong inhibition of Friend Leukemia (FL) cells, with activity comparable to methoxy derivatives .
Enzyme Inhibition
- Vanadium complexes of this compound inhibit α-glucosidase (IC₅₀ = 12.9 µM) and urease, attributed to the methoxy group’s electronic effects enhancing metal-ligand interactions .
Coordination Chemistry
The substituent’s electronic nature dictates metal-binding efficiency:
- Pt(II) Complexes : 4-Methoxy and 4-chloro derivatives form cis/trans-[PtCl₂(hydrazide)₂] complexes with antitumor activity. The methoxy group’s electron-donating nature may stabilize Pt–N bonds, enhancing cytotoxicity .
- Vanadium Complexes : Methoxy-substituted ligands show higher enzyme inhibition than halogenated analogs due to improved electron donation to the vanadium center .
Physicochemical Properties
- Solubility : The methoxy group improves lipophilicity compared to polar -OH or -NH₂ substituents, aiding membrane penetration in biological systems .
- Acidity : The NH protons in 4-chlorobenzhydrazide are more acidic (pKa ~9–10) than those in this compound (pKa ~11–12) due to the electron-withdrawing -Cl group .
Biological Activity
4-Methoxybenzhydrazide (CHNO) is a hydrazide compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, antileishmanial, and anticancer activities, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a methoxy group attached to a benzhydrazide framework. The compound is characterized by the following structural properties:
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- CAS Number : 3290-99-1
The compound's structure allows for various intermolecular interactions, which are crucial for its biological activity. The presence of hydrogen bond donors and acceptors facilitates interactions with biological macromolecules.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it possesses:
- Antibacterial Activity : Effective against several bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that this compound can inhibit bacterial growth, making it a candidate for developing new antibacterial agents .
- Antifungal Activity : The compound also demonstrates antifungal properties, inhibiting the growth of various fungal pathogens. This activity is particularly relevant in treating opportunistic fungal infections .
Antileishmanial Activity
The compound has been identified as having antileishmanial effects, making it a potential therapeutic agent against leishmaniasis. The mechanism involves disrupting the metabolic pathways of the Leishmania parasites, thereby inhibiting their growth and survival .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : It has shown cytotoxic effects on various cancer cell lines, including melanoma and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Mechanistic Insights : The compound's ability to form complexes with metal ions enhances its cytotoxicity. For instance, vanadium complexes of this compound have been reported to exhibit higher inhibitory effects on cancer cell proliferation compared to the free ligand .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activities. Variations in substituents on the benzhydrazide moiety can significantly influence its potency against different biological targets. For example, modifications to the methoxy group or the hydrazide nitrogen can enhance its antibacterial or anticancer efficacy .
Study on Antimicrobial Efficacy
A study conducted by Maqsood et al. (2006) demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .
Anticancer Evaluation
In a recent evaluation of anticancer properties, complexes formed between this compound and transition metals showed enhanced cytotoxicity against A-375 melanoma cells, with IC50 values significantly lower than those observed for standard chemotherapeutics like cisplatin .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-methoxybenzhydrazide, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via hydrazinolysis of ethyl 4-methoxybenzoate. A typical procedure involves refluxing ethyl-4-methoxybenzoate (20 mmol) with excess hydrazine hydrate (100 mmol) in ethanol for 5 hours, yielding 64% after solvent removal and hexane washing . Optimization strategies include adjusting solvent polarity (e.g., methanol vs. ethanol), temperature control, and stoichiometric ratios to enhance purity and yield. FT-IR (νNH at 3323 cm<sup>−1</sup>, νC=O at 1618 cm<sup>−1</sup>) and <sup>1</sup>H NMR are critical for verifying hydrazide formation .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction reveals a planar hydrazide moiety (O1/N1/N2/C1) and phenyl ring (C2–C7) with a dihedral angle of 7.08° between planes. Intramolecular hydrogen bonds (N2–H2A⋯O1, C7–H7⋯O1) and intermolecular interactions (N1–H1⋯N2, N2–H2B⋯O1) form chains, stabilizing the lattice . Refinement parameters (e.g., Uiso(H) values) and merging Friedel pairs ensure structural accuracy .
Q. What are the baseline biological activities of this compound, and how are these assays conducted?
- Methodological Answer : The compound exhibits antileishmanial, antibacterial, and antifungal activity via broth microdilution assays (MIC determination). Its vanadium complexes inhibit urease and α-glucosidase, assessed using spectrophotometric methods (e.g., ammonia release for urease, p-nitrophenyl glucopyranoside hydrolysis for α-glucosidase) . Cytotoxicity against Friend Leukemia (FL) cells is evaluated via MTT assays, with IC50 values indicating potency .
Advanced Research Questions
Q. How do coordination complexes of this compound with transition metals (e.g., Pt(II), Ru(II)) enhance antitumor activity, and what structural features dictate efficacy?
- Methodological Answer : Pt(II) complexes (e.g., cis-[PtCl2(hydrazide)2]) induce apoptosis in FL cells via mitochondrial pathways, validated by flow cytometry and caspase-3 activation assays. The ligand’s electron-donating methoxy group enhances metal-ligand charge transfer, increasing DNA binding affinity . Ru(II) complexes (e.g., [RuCl(CO)(PPh3)2L]) intercalate with DNA (Kapp = 1.2–2.8 × 10<sup>5</sup> M<sup>−1</sup> via absorption titration) and cleave DNA oxidatively (gel electrophoresis with H2O2), correlating with cytotoxicity in HeLa and MCF-7 cells (IC50 = 8–12 µM) .
Q. What experimental challenges arise in reconciling contradictory cytotoxicity data across cell lines, and how can they be addressed?
- Methodological Answer : Discrepancies in IC50 values (e.g., FL vs. HeLa cells) may stem from cell-specific uptake mechanisms or redox environments. Methodological controls include:
- Standardizing assay conditions (e.g., serum-free media to avoid ligand-protein binding).
- Using isotopically labeled complexes (e.g., <sup>195</sup>Pt NMR) to track cellular distribution .
- Cross-validating with orthogonal assays (e.g., clonogenic survival vs. MTT) .
Q. How can Schiff base derivatives of this compound be engineered to optimize enzyme inhibition, and what computational tools guide this design?
- Methodological Answer : Schiff bases (e.g., N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzhydrazide) are synthesized via condensation with aldehydes under microwave irradiation (60°C, 30 min). Density Functional Theory (DFT) calculates frontier molecular orbitals to predict charge transfer efficacy, while molecular docking (AutoDock Vina) models ligand-enzyme interactions (e.g., vanadium complexes with urease active site) .
Q. What role do hydrogen-bonding networks play in the stability of this compound cocrystals, and how are these analyzed crystallographically?
- Methodological Answer : Cocrystals with dicarboxylic acids (e.g., succinic acid) form via solvent evaporation, stabilized by N–H⋯O and O–H⋯N bonds. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding), and lattice energy calculations (PIXEL method) compare stabilization energies (~150 kJ/mol) .
Properties
IUPAC Name |
4-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQLYUAUXYJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186556 | |
Record name | p-Anisic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3290-99-1 | |
Record name | 4-Methoxybenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3290-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisoylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Anisic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-anisohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYBENZHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BK77102I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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